Spinosad [ISO]
Description
Contextualization of Spinosad as a Naturalyte Insecticide
Spinosad is classified as a Naturalyte, a class of insecticides derived from naturally occurring materials. nih.gov It is produced through the fermentation of the actinobacterium Saccharopolyspora spinosa. nih.govcapes.gov.br The final insecticidal product is a defined mixture of its two most abundant and active metabolites: spinosyn A and spinosyn D. umn.edunih.gov Spinosad's mode of action is distinct among insecticides; it primarily targets an allosteric site on the α6 subunit of insect nicotinic acetylcholine (B1216132) receptors (nAChR), leading to neuronal excitation, involuntary muscle contractions, and eventual paralysis. nih.goviu.edu This unique mechanism makes it a valuable tool, particularly in integrated pest management programs. capes.gov.br
Table 1: Key Characteristics of Spinosad
| Characteristic | Description | Sources |
| Class | Naturalyte Insecticide | nih.govumn.edu |
| Origin | Fermentation of Saccharopolyspora spinosa | nih.govcapes.gov.brwikipedia.org |
| Primary Components | Spinosyn A and Spinosyn D | capes.gov.brumn.edunih.gov |
| Chemical Group | Macrocyclic Lactone | nih.goviu.edu |
| Mode of Action | Allosteric activation of nicotinic acetylcholine receptors (nAChRs) | capes.gov.briu.eduwikipedia.org |
Historical Development and Discovery of Spinosyns
The discovery of spinosyns traces back to 1982 when a scientist on vacation in the U.S. Virgin Islands collected a soil sample from an abandoned rum distillery. youtube.com This sample was sent for testing at the natural products screening program of Eli Lilly and Company. youtube.commicrobiologyresearch.org In 1985, extracts from the fermentation of a microorganism within this sample showed activity against mosquito larvae. youtube.com
Researchers subsequently isolated the novel actinomycete responsible for this activity, naming it Saccharopolyspora spinosa due to the spiny nature of its spore sheaths. wikipedia.orgmicrobiologyresearch.org By 1988, scientists had identified the novel chemical structures of the insecticidal compounds produced by the bacterium, calling them "spinosyns." youtube.com The bacterium was found to produce a variety of spinosyns, which were named alphabetically (A, B, C, etc.). icm.edu.plyoutube.com
Further research identified spinosyns A and D as the most abundant and active components. nih.govyoutube.com This led to the development of Spinosad, a product containing a standardized mixture of these two compounds. icm.edu.pl Dow Elanco, later Dow AgroSciences, commercialized Spinosad in 1997. icm.edu.pl
Table 2: Timeline of Spinosad Discovery and Development
| Year | Milestone | Sources |
| 1982 | A soil sample is collected from an abandoned rum distillery in the U.S. Virgin Islands. | wikipedia.orgyoutube.com |
| 1985 | Fermented extracts from the sample demonstrate insecticidal activity against mosquito larvae. | youtube.com |
| 1988 | The novel structures of the insecticidal compounds ("spinosyns") are identified. | youtube.com |
| 1990 | The bacterium is formally described and named Saccharopolyspora spinosa. | wikipedia.orgmicrobiologyresearch.org |
| 1991 | Spinosyns A and D are identified as the most abundant and active compounds. | youtube.com |
| 1997 | Spinosad is commercially introduced by Dow AgroSciences. | icm.edu.pl |
Structural Basis of Spinosyns A and D in Bioactivity Research
The bioactivity of Spinosad is intrinsically linked to the complex molecular architecture of its constituent compounds, spinosyn A and spinosyn D. capes.gov.br Both are macrolides built upon a unique and complex 5,6,5,12-fused tetracyclic ring system, which is a polyketide-derived aglycone. capes.gov.brnih.gov
Attached to this tetracyclic core are two essential sugar moieties:
An amino-sugar, D-forosamine , is attached at position C-17. nih.govresearchgate.net
A neutral sugar, 2,3,4-tri-O-methyl-L-rhamnose , is attached at position C-9. nih.govresearchgate.net
The primary structural difference between spinosyn A and spinosyn D lies in a minor modification on the rhamnose sugar. Spinosyn D is chemically 6-methyl-spinosyn A, meaning it has an additional methyl group at the C6 position of the rhamnose moiety compared to spinosyn A. researchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) studies have been crucial in understanding how modifications to these structures impact insecticidal efficacy. nih.govcolab.ws Research has shown that modifications to the tri-O-methylrhamnosyl moiety, in particular, can significantly alter the bioactivity, leading to the development of semi-synthetic spinosoids with improved properties. nih.govcolab.ws
Table 3: Structural Comparison of Spinosyn A and Spinosyn D
| Feature | Spinosyn A | Spinosyn D | Sources |
| Core Structure | 5,6,5,12-fused tetracyclic aglycone | 5,6,5,12-fused tetracyclic aglycone | nih.gov |
| Amino-Sugar (C-17) | D-forosamine | D-forosamine | nih.govresearchgate.net |
| Neutral Sugar (C-9) | 2,3,4-tri-O-methyl-L-rhamnose | 2,3,4-tri-O-methyl-L-rhamnose | nih.govresearchgate.net |
| Key Difference | Hydrogen at C6 of the rhamnose | Methyl group at C6 of the rhamnose | researchgate.netresearchgate.net |
Structure
2D Structure
Properties
Key on ui mechanism of action |
Spinosad is a mixture of spinosyn A and spinosyn D in a 5:1 ratio. This combination causes neuronal hyperexcitation through mostly alteration of nicotinic acetylcholine receptors, which ultimately leads to lice paralysis and death. |
|---|---|
CAS No. |
168316-95-8 |
Molecular Formula |
C83H132N2O20 |
Molecular Weight |
1477.9 g/mol |
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C42H67NO10.C41H65NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42;1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3;14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35?,37+,39+,40-,41-,42+;22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m11/s1 |
InChI Key |
JFLRKDZMHNBDQS-GQHNJWLYSA-N |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C.CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C.CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
boiling_point |
801.515°C |
melting_point |
112-123Â °C |
physical_description |
ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. |
solubility |
not soluble. Solubility in water: none |
Synonyms |
spinosad |
vapor_pressure |
Vapor pressure at 20Â °C: negligible |
Origin of Product |
United States |
Biosynthesis and Production Methodologies of Spinosad
Saccharopolyspora spinosa Fermentation Dynamics and Optimization
The production of spinosad is critically dependent on the controlled fermentation of Saccharopolyspora spinosa. The dynamics of this process, including media composition and culture conditions, are pivotal in maximizing yield. Spinosad is a mixture of spinosyns A and D, which are macrolides produced under aerobic fermentation conditions. google.comresearchgate.net
Optimization of the fermentation medium is a key strategy for enhancing spinosad production. Research has shown that the choice of carbon and nitrogen sources significantly impacts the final titer. While glucose is a common carbon source, studies have demonstrated that mannitol (B672) can lead to substantially higher spinosad yields. google.comnih.gov In one study, switching the main carbon source from glucose to mannitol in an optimized medium resulted in a 77.13% increase in spinosad production, from 310.44 µg/mL to 549.89 µg/mL. google.comresearchgate.netwipo.int Further optimization using response surface methodology (RSM) and artificial neural networks (ANN) has been employed to fine-tune media components. nih.gov An ANN-genetic algorithm approach yielded a predicted maximal spinosad concentration of 401.26 mg/L. nih.gov
Key components of an optimized fermentation medium often include a primary carbon source, nitrogen sources like cottonseed flour and corn steep liquor, and various mineral salts. google.comresearchgate.net For instance, an optimized medium formulation was identified as 98.0 g/L of mannitol, 43.0 g/L of cottonseed flour, 12.9 g/L of corn steep liquor, 0.5 g/L of KH2PO4, and 3.0 g/L of CaCO3, with the pH adjusted to 7.0. google.comresearchgate.netwipo.int The addition of oils, such as soybean oil, can also be a critical factor in enhancing production. future4200.com
Inorganic constituents also play a crucial role. The phosphate (B84403)/calcium carbonate buffer system, for example, has been shown to enhance spinosad production by regulating fatty acid metabolism. researchgate.net Optimizing the concentration and addition time of phosphate can alleviate its inhibitory effects on secondary metabolite production, leading to significant yield increases. researchgate.net A study demonstrated that a combination of 20 mM NaH2PO4 and 5 g/L CaCO3 significantly improved spinosad production, reaching 520 mg/L, a 1.65-fold increase over the control. researchgate.net
Below is an interactive data table summarizing the impact of different media compositions on spinosad yield.
Metabolic Engineering Strategies for Enhanced Spinosad Production
Beyond fermentation optimization, metabolic engineering of S. spinosa offers a powerful approach to boost spinosad yields by directly manipulating the genetic machinery responsible for its biosynthesis.
Genetic Manipulation of Biosynthetic Pathways (e.g., spnI and spnP genes)
The spinosyn biosynthetic gene cluster (spn) is approximately 74 kb and contains the genes necessary for the synthesis of the polyketide backbone and the attached forosamine (B98537) and rhamnose sugars. dissertationtopic.netnih.gov Genetic manipulation has focused on overexpressing parts or all of this cluster. Overexpression of the complete 74-kb spn gene cluster in S. spinosa has been shown to significantly increase production, with one engineered strain achieving a 124% increase in spinosad yield (693 mg/L) compared to the wild type (309 mg/L). future4200.comnih.gov
Specific genes within the cluster have been identified as potential bottlenecks. Transcriptomic analysis suggested that spnI and spnP could be rate-limiting steps in spinosad biosynthesis. wipo.int The spnI gene is involved in the O-methylation of rhamnose, while the spnP gene encodes a forosaminyl transferase that attaches the forosamine sugar to the polyketide core. nih.govgoogle.com Overexpression of genes involved in the synthesis and attachment of the sugar moieties has proven effective. For example, an engineered strain overexpressing genes for both forosamine and rhamnose biosynthesis produced 1394 ± 163 mg/L of spinosad, a 13-fold increase compared to the wild-type. google.comresearchgate.net Tuning the expression of spnS (forosamine methyltransferase) and spnP has also been shown to reduce the formation of less active byproducts and increase the yield of the desired spinosad. nih.gov
The table below presents data on yield improvements through genetic manipulation.
Precursor Supply Chain Optimization (e.g., carbon metabolism, lipid metabolism, amino acid involvement)
The biosynthesis of the spinosyn polyketide backbone requires a steady supply of precursor molecules, primarily malonyl-CoA and methylmalonyl-CoA, which are derived from central carbon metabolism. nih.gov Optimizing the flow of carbon towards these precursors is a key metabolic engineering strategy. Studies have shown that primary metabolic pathways, such as carbon metabolism, are closely linked to spinosad formation. wipo.int Downregulating competing pathways, like the gluconeogenic pathway by targeting the pyc gene, can enhance the pyruvate (B1213749) pool, a crucial precursor, thereby improving spinosad yield. wipo.int
Lipid metabolism is another critical source of precursors. The addition of vegetable oils to the fermentation medium can activate the lipid metabolism pathway and significantly enhance spinosad production. nih.govwipo.int For example, supplementing the medium with camellia oil increased spinosad production to 520.07 mg/L, compared to 285.76 mg/L in the control group. nih.gov This is because the β-oxidation of fatty acids provides acetyl-CoA and propionyl-CoA, which are direct building blocks for the polyketide chain. Strengthening the β-oxidation pathway through genetic engineering, such as by overexpressing the fadD1 (acyl-CoA synthase) and fadE (dehydrogenase) genes, has been shown to further boost spinosad titers, reaching up to 843.40 mg/L under certain conditions. nih.gov
The involvement of amino acids in spinosad biosynthesis has also been investigated. Genome-scale metabolic models have suggested that the supply of certain amino acids can be a bottleneck. researchgate.net Experimental validation has shown that glutamic acid and aspartic acid are particularly important and may participate in spinosad biosynthesis, with their supplementation leading to increased production. researchgate.net
Extraction and Purification Methodologies of Spinosyns from Fermentation Broths
Following fermentation, spinosad must be extracted from the complex broth and purified to a high degree. Various downstream processing techniques have been developed to achieve this efficiently.
A common initial step involves adjusting the pH of the fermentation broth. Spinosad is more stable and less soluble at alkaline pH. Adjusting the pH to between 8 and 13 with sodium hydroxide (B78521) or ammonia (B1221849) water causes spinosad to precipitate, allowing for initial separation from the liquid phase by filtration. google.comwipo.int
Solvent extraction is a widely used method. Organic solvents like ethanol (B145695) or acetone (B3395972) are used to extract spinosad from the fermentation solids or the whole broth. researchgate.netdissertationtopic.net For instance, ethanol has been shown to efficiently extract spinosad when the broth pH is adjusted to 8.0 and the material-to-solvent ratio is 1:3 (g/v). researchgate.net
Further purification often involves chromatography. Silica (B1680970) gel column chromatography can be used to purify the extract, with gradient elution using solvent mixtures such as petroleum ether, ethyl acetate (B1210297), and methanol, achieving purities of over 90%. researchgate.net
A multi-step process combining pH adjustment, solvent extraction, decolorization with activated carbon, and crystallization can yield a final product with a purity of 95-98%. google.comgoogle.com One patented method involves:
Alkali precipitation from the fermentation broth.
Redissolving the filter residue and acidifying, followed by filtration and concentration.
Extraction with an organic solvent and decolorization.
Back-extraction into an acidic solution, followed by another decolorization step.
Final crystallization by adding alkali to obtain the crude spinosad. google.comwipo.int
This combination of techniques allows for the efficient and scalable production of high-purity spinosad suitable for commercial formulation. google.com
Mechanistic Elucidation of Spinosad Bioactivity
Primary Target Site Interactions: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
The primary target of spinosad in the insect nervous system is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel crucial for fast synaptic transmission. wikipedia.orgpatsnap.comnih.gov Spinosad's interaction with nAChRs is distinct from that of other insecticides, such as neonicotinoids, highlighting its unique mechanism. fao.orgplos.org
Spinosad functions as an allosteric modulator of nAChRs, meaning it binds to a site on the receptor that is different from the binding site of the natural neurotransmitter, acetylcholine (ACh). patsnap.comnih.govresearchgate.net This allosteric binding leads to a prolonged activation of the nAChR, causing continuous stimulation of the insect's nervous system. patsnap.com Studies have shown that spinosad can activate non-desensitized nAChRs and prolong the response to ACh, indicating that spinosad and ACh can act on the receptor simultaneously at distinct sites. cotton.orgresearchgate.net This novel mechanism of action distinguishes spinosad from other nicotinic agonists. cotton.org The binding of spinosad does not compete with or reduce the potency of α-bungarotoxin, a known competitive antagonist of nAChRs, further supporting its allosteric mode of action. nih.govcotton.org
Research has pinpointed the Dα6 subunit of the nAChR as a key component in the insecticidal action of spinosyns. fao.orgplos.org Studies on Drosophila melanogaster have demonstrated that the absence or mutation of the Dα6 subunit confers high levels of resistance to spinosad. nih.govnih.gov Specifically, a single amino acid substitution, G275E, in the Dα6 subunit has been shown to confer significant resistance. nih.gov This mutation is thought to be located in the third transmembrane domain of the subunit. nih.gov The interaction of spinosad with the Dα6 subunit can lead to a reduction in the cholinergic response and has been linked to the blockage and subsequent endocytosis of the receptor, leading to its trafficking to lysosomes. researchgate.netnih.gov This process can result in lysosomal dysfunction and cellular defects. researchgate.net
Secondary Target Site Interactions: Gamma-Aminobutyric Acid (GABA) Receptors
In addition to its primary action on nAChRs, spinosad also affects gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the insect nervous system. drugbank.comwikipedia.orgpatsnap.comnih.gov
Neurophysiological Correlates of Spinosad Action in Insects (e.g., neural excitation, muscle contractions, prostration, paralysis)
The molecular interactions of spinosad at its target sites manifest as a cascade of debilitating neurophysiological effects in insects. Exposure to spinosad leads to widespread excitation of the central nervous system. drugbank.comcotton.org This hyperexcitation results in involuntary muscle contractions, tremors, and prostration. cotton.orgumn.edu As the neuronal disruption progresses, insects become incapacitated and eventually enter a state of paralysis, leading to death. drugbank.compatsnap.com These symptoms are a direct consequence of the persistent activation of nAChRs and the disruption of GABAergic inhibition. fao.orgcotton.org
Comparative Analysis with Other Insecticide Classes and Uniqueness of Action
Spinosad's mode of action is notably distinct from other major insecticide classes. drugbank.compatsnap.comcotton.org Unlike neonicotinoids, which also target nAChRs, spinosad binds to a different, allosteric site. plos.orgumn.edu It also differs from avermectins, which primarily target glutamate-gated chloride channels, although both can have effects on GABA receptors. cotton.orgmdpi.com This unique mechanism means that there is no known cross-resistance between spinosad and other insecticide classes like pyrethroids, cyclodienes, and organophosphates. nih.govcotton.org This novelty makes spinosad a valuable tool in insecticide resistance management programs. patsnap.comcotton.org
Interactive Data Tables
Table 1: Primary and Secondary Target Sites of Spinosad
| Target Site | Receptor Type | Primary or Secondary | Effect of Spinosad | Key Subunit Involved |
|---|---|---|---|---|
| Nicotinic Acetylcholine Receptors (nAChRs) | Ligand-gated ion channel | Primary | Allosteric modulation, prolonged activation patsnap.comnih.gov | Dα6 fao.orgplos.org |
Table 2: Neurophysiological Effects of Spinosad in Insects
| Effect | Description | Underlying Mechanism |
|---|---|---|
| Neural Excitation | Widespread firing of neurons in the central nervous system. cotton.org | Persistent activation of nAChRs. cotton.org |
| Involuntary Muscle Contractions | Uncontrolled muscle spasms and tremors. drugbank.comcotton.org | Hyperexcitation of motor neurons. cotton.org |
Analytical Methodologies for Spinosad Quantification and Characterization
Chromatographic Techniques for Spinosad and its Metabolites
Chromatography is the cornerstone of spinosad analysis, providing the necessary separation of its active ingredients, spinosyn A and spinosyn D, as well as their metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent techniques, while gas chromatography (GC) has limited applicability.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and robust method for the determination of spinosad and its metabolites in a variety of food and environmental samples. nih.gov This technique offers a balance of sensitivity, selectivity, and accessibility for routine analysis.
Methodologies have been developed for a wide array of matrices, including citrus crops and their processed commodities, vegetables, fruits, soil, sediment, and water. acs.orgacs.orgoup.comnih.gov These methods typically determine the active ingredients, spinosyn A and spinosyn D, along with key metabolites such as spinosyn B, spinosyn K, and N-demethylspinosyn D. nih.govacs.orgnih.govacs.org
The general procedure involves extraction with organic solvents, followed by purification steps like liquid-liquid partitioning and/or solid-phase extraction (SPE) before analysis by reversed-phase HPLC with UV detection, commonly at a wavelength of 250 nm. nih.govacs.orgacs.orgnih.govacs.org For instance, a method for citrus crops utilized a mobile phase of methanol, acetonitrile (B52724), and aqueous ammonium (B1175870) acetate (B1210297) to separate the five analytes. acs.orgacs.org Another method for vegetables and fruits employed a mobile phase of 10 mM ammonium acetate and acetonitrile. oup.com
The limits of quantitation (LOQ) for these HPLC-UV methods are typically in the range of 0.01 to 0.04 µg/g, demonstrating their suitability for residue monitoring. nih.govresearchgate.net For example, in citrus fruits, juice, and peel, the LOQ is 0.01 µg/g, while for dried orange pulp and oil, it is 0.02 µg/g. nih.govacs.org In soil and sediment, the LOQ is 0.01 µg/g, and for water, it is 0.001 µg/mL. acs.org Recovery rates for these methods are generally high, often falling within the 74.9% to 113% range, with good precision. acs.orgresearchgate.net
Interactive Data Table: HPLC-UV Method Parameters for Spinosad Analysis
| Matrix | Analytes | Mobile Phase Composition | Detection Wavelength (nm) | LOQ | Reference |
|---|---|---|---|---|---|
| Citrus Crops, Orange Processed Commodities | Spinosyns A, D, B, K, N-demethylspinosyn D | 44% Methanol / 44% Acetonitrile / 12% (2% aqueous ammonium acetate/acetonitrile (67:33)) | 250 | 0.01-0.02 µg/g | acs.orgacs.org |
| Vegetables and Fruits | Spinosyns A, D | 10 mM ammonium acetate–acetonitrile (25 + 75) | 245 | 0.005 mg/kg | oup.com |
| Soil, Sediment | Spinosyns A, D, B, N-demethylspinosyn D | 44% Methanol / 44% Acetonitrile / 12% (2% aqueous ammonium acetate in acetonitrile) | 250 | 0.01 µg/g | acs.org |
| Water | Spinosyns A, D, B, N-demethylspinosyn D | 44% Methanol / 44% Acetonitrile / 12% (2% aqueous ammonium acetate in acetonitrile) | 250 | 0.001 µg/mL | acs.org |
| Agricultural Products | Spinosad A, D | Acetonitrile and water (pH=2.0, adjusted with 0.2% orthophosphoric acid) | Not Specified | 0.005 mg/kg | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and selectivity, particularly in complex matrices where HPLC-UV may be insufficient, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. acs.orgnih.govacs.org These techniques provide a higher degree of confidence in both the quantification and confirmation of spinosad and its metabolites. acs.orgnih.govacs.org
LC-MS methods have been successfully developed for challenging matrices such as alfalfa hay, wheat straw, and various animal-derived products. acs.orgnih.govacs.orgnih.gov These methods can simultaneously determine spinosyns A and D, as well as metabolites like spinosyns B, K, and N-demethylspinosyn D. acs.orgnih.govacs.org A significant advantage of LC-MS is its ability to reduce sample size and cleanup requirements, leading to more efficient analyses. acs.org
Positive atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in LC-MS analysis of spinosad. acs.orgnih.govacs.orgresearchgate.net For instance, an LC-MS method with APCI and selected ion monitoring was used for crop matrices, achieving a limit of quantitation of 0.01 µg/g. acs.orgnih.govacs.org In another application, LC-MS/MS was used to quantify spinosad in animal-derived products, with limits of detection ranging from 0.0003 to 0.03 mg/kg. nih.gov
LC-MS/MS, particularly with multiple reaction monitoring (MRM), offers the highest level of specificity and is invaluable for residue confirmation. researchgate.netmhlw.go.jp This technique has been applied to the analysis of spinosad in olive oil and green onions, demonstrating its versatility. researchgate.netresearchgate.net
Interactive Data Table: LC-MS and LC-MS/MS Method Parameters for Spinosad Analysis
| Matrix | Technique | Analytes | Ionization Source | LOQ | Reference |
|---|---|---|---|---|---|
| Alfalfa Hay, Wheat Hay, Wheat Straw, Sorghum Fodder, Corn Stover | LC-MS | Spinosyns A, D, B, K, N-demethylspinosyn D | Positive APCI | 0.01 µg/g | acs.orgnih.govacs.org |
| Animal and Fishery Products | LC-MS or LC-MS/MS | Spinosyns A, D | Not Specified | 0.01 mg/kg | mhlw.go.jp |
| Olive Oils | LC/ESI-MS/MS | Spinosyns A, D, B, K | Positive ESI | Not Specified | researchgate.net |
| Chicken Breast, Pork, Beef, Egg, Milk | LC-MS/MS | Spinosyns A, D | Not Specified | 0.001-0.1 mg/kg | nih.gov |
| Green Onion | LC-MS/MS | Spinosyns A, D | Not Specified | 0.01 mg kg⁻¹ | researchgate.net |
Gas Chromatography (GC) Considerations for Spinosad Analysis
While traditional analytical methods like gas chromatography (GC) are well-established for many pesticide residues, they present significant challenges for the analysis of spinosad. rsc.org The large molecular weight, low volatility, and thermal lability of spinosad and its metabolites make them generally unsuitable for direct GC analysis without derivatization. fao.org Attempts to analyze spinosad using multi-residue methods that include GC have found that it is not amenable to this technique. fao.org The high temperatures required for volatilization in the GC inlet can lead to degradation of the spinosyn molecules, resulting in inaccurate quantification. rsc.org Consequently, liquid chromatography-based methods are overwhelmingly preferred for the reliable analysis of spinosad residues. rsc.org
Sample Preparation and Extraction Protocols Utilizing Acetonitrile
The effectiveness of any chromatographic analysis is highly dependent on the efficiency of the sample preparation and extraction steps. Acetonitrile is a key solvent in the extraction of spinosad from a multitude of sample types due to its favorable properties.
Acetonitrile as an Extraction Solvent for Diverse Matrices (e.g., plant tissues, soil, water, animal matrices, bee products)
Acetonitrile is a widely used extraction solvent for spinosad and its metabolites from a broad range of matrices due to its ability to efficiently extract these compounds while precipitating many interfering matrix components. nih.govresearchgate.net Its miscibility with water allows for the use of aqueous acetonitrile mixtures, which can be advantageous for certain sample types. nih.govresearchgate.net
Plant Tissues: For many plant-based materials, including fruits, vegetables, and crops, acetonitrile extraction is a standard procedure. oup.comdphen1.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is based on an initial extraction with acetonitrile followed by a partitioning step with salts, is a popular approach for multi-residue pesticide analysis, including spinosad, in produce. nih.govresearchgate.netdphen1.com
Soil and Water: Spinosad residues in soil and water can also be extracted using acetonitrile-based systems. acs.orgusda.gov For soil, accelerated solvent extraction (ASE) using a mixture of dichloromethane (B109758) and acetone (B3395972), or methanol, has been shown to be effective, with acetonitrile being a component of the mobile phase in the subsequent analysis. usda.gov
Animal Matrices: In the analysis of animal-derived products such as milk, cream, and various tissues, acetonitrile is a primary extraction solvent. nih.govepa.govfao.org For example, a method for beef liver and kidney uses a mixture of 80% acetonitrile and 20% water for extraction. epa.gov Another method for various animal products employs acetonitrile with 1% acetic acid. nih.gov
Bee Products: While specific protocols for bee products like honey were not detailed in the provided context, general methods for animal products often include honey, suggesting that acetonitrile-based extractions would be applicable. mhlw.go.jp
Optimization of Acetonitrile-Based Solvent Mixtures (e.g., acetonitrile/water)
The composition of the acetonitrile-based extraction solvent is often optimized to enhance extraction efficiency and minimize co-extraction of interfering substances for different matrices.
The use of acetonitrile-water mixtures is a common strategy. For instance, an 80% acetonitrile in water solution is used for extracting spinosad from cereal grains and animal tissues like muscle, liver, and kidney. fao.org This approach leverages the polarity of the mixture to effectively extract the moderately polar spinosyn compounds. In the analysis of mycotoxins in animal feed, an extraction solvent of acetonitrile, water, and formic acid (79:20:1, v/v/v) has been validated, showcasing the adaptability of acetonitrile mixtures. r-biopharm.com
The separation of acetonitrile from water post-extraction is a critical step. In methods like QuEChERS, salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation, partitioning the pesticides into the acetonitrile layer. nih.govresearchgate.net In other applications, extractive distillation techniques using entrainers can be employed to separate acetonitrile-water azeotropic mixtures, which is relevant in industrial-scale processes. bibliotekanauki.pl The optimization of these solvent systems is crucial for developing robust and reliable analytical methods for spinosad quantification.
Solid-Phase Extraction (SPE) and Gel Permeation Chromatography (GPC) Cleanup in Acetonitrile Systems
In the analysis of Spinosad residues, particularly in complex matrices like food and environmental samples, a cleanup step is crucial to remove interfering co-extractives. Acetonitrile is a commonly used solvent for the initial extraction of Spinosad from various samples. epa.govepa.gov Following extraction, Solid-Phase Extraction (SPE) and Gel Permeation Chromatography (GPC) are effective cleanup techniques employed in acetonitrile-based systems.
Solid-Phase Extraction (SPE) is a widely adopted technique for purifying Spinosad extracts. The process involves passing the acetonitrile extract through a cartridge packed with a solid adsorbent. For Spinosad analysis, various SPE cartridges are utilized, including silica (B1680970), cyclohexyl, and aminopropyl (NH2) types. epa.govresearchgate.net In one method, after initial extraction with an acetonitrile/water mixture, the extract is purified using silica and cyclohexyl SPE cartridges. epa.gov Another approach for analyzing Spinosad in vegetables and fruits involves an initial acetonitrile extraction followed by cleanup on a two-layered column of graphitized carbon and cyclohexyl-bonded silica gel. The final elution of Spinosad from the column is achieved using acetonitrile containing 2% triethylamine. nih.gov Dispersive SPE (d-SPE), a variation of the technique, has also been shown to be effective in cleaning up acetonitrile extracts by removing polar matrix components like organic acids and sugars. researchgate.net
Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, is another powerful cleanup tool used for Spinosad analysis. gilson.com GPC separates molecules based on their size, effectively removing large molecules like lipids and pigments that are often co-extracted with Spinosad. gilson.comresearchgate.netshimadzu.com The crude sample extract, often obtained using acetonitrile, is injected into the GPC system. The fraction containing the smaller Spinosad molecules is collected for further analysis, while the larger interfering molecules are discarded. nih.govresearchgate.net This technique can be automated, making it suitable for routine analysis of multiple samples. researchgate.netshimadzu.com In some methods, GPC is used in tandem with SPE to achieve a higher degree of purification. nih.govresearchgate.net For instance, a method for determining Spinosad in vegetables and fruits uses GPC followed by a two-layered SPE column for cleanup of an acetonitrile extract. nih.gov
Calibration and Reference Standard Preparation with Spinosad 10 µg/mL in Acetonitrile
Accurate quantification of Spinosad in a sample relies on the use of certified reference standards for calibration. A solution of Spinosad at a concentration of 10 µg/mL in acetonitrile is a commonly used working standard in analytical laboratories. lgcstandards.comeurl-pesticides.eu This standard is used to create a calibration curve, which plots the analytical instrument's response against a series of known concentrations of Spinosad. The concentration of Spinosad in an unknown sample is then determined by comparing its response to the calibration curve.
The preparation of this working standard typically involves diluting a more concentrated stock solution. eurl-pesticides.eumasujournal.org For example, a 100 ppm (µg/mL) stock solution can be used to prepare a 10 ppm working standard, which is then used to create a series of calibration standards (e.g., 0.5, 1, 2, 3, 5, and 10 ppm) in HPLC grade acetonitrile. masujournal.org The use of a certified 10 µg/mL Spinosad in acetonitrile standard ensures traceability and accuracy in the quantification process. lgcstandards.com
Preparation and Stability of Spinosad Stock Solutions in Acetonitrile
The reliability of quantitative analysis heavily depends on the accuracy and stability of the standard solutions. Spinosad stock solutions are typically prepared by dissolving a known weight of a pure analytical standard in a precise volume of acetonitrile to achieve a concentration often in the range of 1 mg/mL. eurl-pesticides.eueurl-pesticides.eu From this primary stock solution, intermediate and working standards, such as 10 µg/mL, are prepared by serial dilution with acetonitrile. eurl-pesticides.eumasujournal.org
The stability of these acetonitrile-based stock solutions is a critical factor. Studies have shown that many pesticide stock solutions, including those prepared in acetonitrile, can be stable for extended periods when stored under appropriate conditions, such as at 4°C or -20°C in sealed, brown glass vials. eurl-pesticides.eueurl-pesticides.eu Monitoring for solvent evaporation and potential degradation of the analyte over time is essential to ensure the integrity of the standard. eurl-pesticides.eu For some base-labile pesticides, acidification of the acetonitrile with a small amount of acetic or formic acid can improve stability. eurl-pesticides.eueurl-pesticides.eu While specific long-term stability data for Spinosad in acetonitrile was not found in the provided search results, general guidelines for pesticide standard stability suggest that with proper storage, these solutions can maintain their concentration for months to years. eurl-pesticides.eu
Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Determinations in Acetonitrile-Based Methods
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key parameters evaluated include linearity, the limit of detection (LOD), and the limit of quantitation (LOQ). For Spinosad analysis using acetonitrile-based methods, these parameters have been determined in various studies.
Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. For Spinosad, linearity is typically established by analyzing a series of calibration standards prepared in acetonitrile. Excellent linearity, with correlation coefficients (r²) often exceeding 0.99, has been reported for Spinosad analysis using HPLC-UV and LC-MS/MS in various concentration ranges. researchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical instrument, though not necessarily quantified with acceptable precision and accuracy. sepscience.com The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These values are crucial for determining the sensitivity of a method. For Spinosad, LOD and LOQ values vary depending on the analytical technique and the sample matrix.
| Analytical Technique | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| HPLC-UV | Green Perilla | 0.005 µg/g | - | nih.gov |
| HPLC-MS | Green Perilla | 0.001 µg/g | - | nih.gov |
| HPLC | Agricultural Products | 0.001 mg/kg | 0.005 mg/kg | researchgate.net |
| Immunoassay | Bovine Tissues and Milk | 0.0018-0.0024 µg/g | 0.006-0.008 µg/g | epa.gov |
| HPLC | Cardamom Capsules and Soil | - | 0.05 µg/g | masujournal.org |
| HPLC-UV | Various Food and Environmental Matrices | - | 0.010-0.040 µg/g | nih.gov |
Recovery and Precision Assessment in Acetonitrile Extracts
Recovery studies are performed to assess the efficiency of an analytical method in extracting the analyte from the sample matrix. This is determined by analyzing a sample that has been fortified with a known amount of Spinosad. Precision measures the degree of agreement among a series of measurements of the same sample and is typically expressed as the relative standard deviation (RSD). Both are critical for validating the accuracy and reliability of a method.
For Spinosad, numerous studies have reported good recovery and precision in various matrices using acetonitrile-based extraction and cleanup methods.
| Matrix | Fortification Levels | Average Recovery (%) | Precision (RSD %) | Source |
|---|---|---|---|---|
| Bovine Tissues and Milk | 0.010-3.0 µg/g | Within 70-120% | Not specified | epa.gov |
| Cabbage, Green Perilla, Fig, Strawberry | 0.05 and 0.25 µg/g | >85% | <9% | nih.gov |
| Various Agricultural Products | Not specified | 74.9-104.0% | <10% | researchgate.net |
| Citrus Crops and Orange Processed Commodities | 0.15, 1.5, 7.5 µg/g | 75-117% | <14% | researchgate.net |
| Cardamom Capsules and Soil | 0.1, 0.5, 1.0 ppm | 79.8-80.4% | Not specified | masujournal.org |
These results demonstrate that acetonitrile-based extraction methods, followed by appropriate cleanup, can provide accurate and precise quantification of Spinosad residues in a wide range of sample types.
Emerging Analytical Techniques: Quantitative Nuclear Magnetic Resonance (qNMR) for Spinosad Detection
While chromatographic techniques are well-established for Spinosad analysis, emerging techniques like Quantitative Nuclear Magnetic Resonance (qNMR) are gaining attention as powerful alternatives. rsc.orgresearchgate.net qNMR is a primary analytical method, meaning it can provide a direct measurement of the amount of a substance without the need for a calibration curve with a reference standard of the same compound. researchgate.netresearchgate.net
Recent research has explored the use of qNMR for the detection and quantification of Spinosad. rsc.orgresearchgate.net A study demonstrated the successful application of qNMR for analyzing Spinosad residues in agricultural soils, highlighting its potential as a reliable and cost-effective alternative to traditional chromatographic methods. rsc.orgresearchgate.net The method showed good linearity, with a correlation coefficient (R²) of 0.9928 over a concentration range of 2–8 mg mL⁻¹. researchgate.net The precision was high, with coefficients of variation below 1% for both intraday and interday analyses. researchgate.net The LOD and LOQ were determined to be 0.0414 mg mL⁻¹ and 0.1254 mg mL⁻¹, respectively, with a recovery rate of 88% in soil. rsc.orgresearchgate.net
Applicability of qNMR in Non-Destructive Spinosad Quantification
A key advantage of qNMR is its non-destructive nature . rsc.orgresearchgate.netnih.gov Unlike chromatographic methods that consume the sample during analysis, qNMR allows the sample to be recovered and used for further analysis if needed. researchgate.net This is particularly beneficial when dealing with limited sample quantities or valuable reference materials.
The principle of qNMR is based on the fact that the area of a specific signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. researchgate.netnih.gov This allows for the direct quantification of a compound by comparing the integral of its characteristic signal to the integral of a known amount of an internal standard. researchgate.net This eliminates the need for a specific Spinosad reference standard for every set of analyses, which can be a significant advantage in terms of cost and efficiency. researchgate.net
The applicability of qNMR for Spinosad quantification has been demonstrated in complex matrices like soil, showcasing its robustness and potential for routine environmental monitoring. rsc.orgresearchgate.net Furthermore, qNMR can provide structural information simultaneously with quantitative data, which can be useful for identifying and quantifying individual components of the Spinosad complex, such as Spinosyn A and Spinosyn D. researchgate.net As the technology continues to advance, qNMR is poised to become an increasingly important tool for the accurate and efficient analysis of Spinosad and other chemical compounds.
Method Validation Parameters for qNMR in Spinosad Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) has been evaluated as a non-destructive and efficient method for the quantification of Spinosad. rsc.orgresearchgate.net It serves as a potent alternative to traditional chromatographic methods, which often require extensive and destructive sample preparation. rsc.orgresearchgate.net The validation of a qNMR method is crucial to ensure its reliability, precision, and accuracy for its intended application. rsc.org The process involves assessing several key parameters to establish the method's robustness and suitability for routine analysis. rsc.org
A study validating a qNMR method for Spinosad analysis in agricultural soils established its effectiveness through a series of rigorous tests. rsc.orgrsc.org The validation protocol confirmed the method's specificity, linearity, accuracy, precision, and determined the limits of detection and quantification. rsc.org The specificity was confirmed by ensuring no interference occurred between the solvent, the internal standard, and the Spinosad analyte. rsc.org
Key validation findings from the research demonstrate the method's reliability for quantifying Spinosad residues. rsc.orgresearchgate.net The method showed excellent linearity across a concentration range of 2–8 mg/mL, with a coefficient of determination (R²) of 0.9928. rsc.orgresearchgate.net High precision was observed, with coefficients of variation below 1% for both intraday and interday analyses. rsc.orgresearchgate.net The accuracy was established with a recovery rate of 88%. rsc.orgresearchgate.net The limit of detection (LOD) was determined to be 0.0414 mg/mL, and the limit of quantification (LOQ) was 0.1254 mg/mL. rsc.orgresearchgate.netresearchgate.net These results underscore qNMR's capability as a reliable and cost-effective analytical tool for Spinosad quantification. rsc.orgresearchgate.net
Table 1: qNMR Method Validation Parameters for Spinosad Analysis
| Parameter | Value | Source(s) |
| Linearity Range | 2–8 mg/mL | rsc.org, researchgate.net |
| Coefficient of Determination (R²) | 0.9928 | rsc.org, researchgate.net |
| Accuracy (Recovery Rate) | 88% | rsc.org, researchgate.net |
| Precision (Intra- and Interday CV) | < 1% | rsc.org, researchgate.net |
| Limit of Detection (LOD) | 0.0414 mg/mL | rsc.org, researchgate.net, researchgate.net |
| Limit of Quantification (LOQ) | 0.1254 mg/mL | rsc.org, researchgate.net, researchgate.net |
Method Validation and Interlaboratory Performance for Spinosad Analysis (e.g., proficiency testing)
Method validation and the ongoing assessment of laboratory performance are critical for ensuring the quality and comparability of analytical results for Spinosad. Proficiency testing (PT), also known as interlaboratory comparison, is a primary tool for evaluating the performance of different laboratories. xlstat.combioresscientia.com These tests involve distributing a homogenous sample to multiple laboratories to assess and compare their analytical capabilities for specific measurements. xlstat.com The goal is to identify potential issues, establish the effectiveness of different methods, and ensure that accredited laboratories maintain a high level of competence as required by standards like ISO/IEC 17025. xlstat.comeurachem.org
Performance in proficiency tests is often evaluated using a z-score, which quantifies how far a laboratory's result is from the consensus value or assigned value. eurachem.orgresearchgate.net This provides an objective measure of performance compared to a peer group. bioresscientia.com
Environmental Fate and Degradation Dynamics of Spinosad
Microbial Degradation in Soil and Aquatic Systems
Microbial biotransformation is another key process contributing to the dissipation of spinosad, particularly in soil and in aquatic systems where light is absent. acs.org The rate and nature of this degradation are dependent on the presence or absence of oxygen.
Spinosad is rapidly metabolized by soil microorganisms under aerobic (oxygen-present) conditions. The half-life for spinosad under aerobic soil metabolism ranges from 9 to 17 days. umn.edu Studies in silt loam soil have reported aerobic half-lives of around 14.5 to 17.3 days.
Under anaerobic (oxygen-absent) conditions, the degradation rate of spinosad in soil is significantly slower. Reported half-lives for anaerobic soil metabolism are much longer, ranging from 161 to 250 days. This indicates that once spinosad is adsorbed to soil where anaerobic conditions prevail, its degradation slows considerably.
Interactive Data Table: Microbial Degradation Half-lives of Spinosad in Soil
| Condition | Soil Type | Half-life (days) | Reference |
| Aerobic Soil Metabolism | Not specified | 9 - 17 | umn.edu |
| Aerobic Soil Metabolism | Silt Loam | 17.3 | |
| Aerobic Soil Metabolism | Silt Loam | 14.5 | |
| Anaerobic Soil Metabolism | Not specified | 161 | |
| Anaerobic Soil Metabolism | Not specified | 250 |
In aquatic environments, biotic transformations contribute to the breakdown of spinosad, but this pathway is secondary to photolysis when sunlight is present. acs.orgnih.gov In the absence of light, microbial degradation becomes the more important dissipation route. acs.orgresearchgate.net
The degradation pathways differ under aerobic and anaerobic aquatic conditions. acs.org Under anaerobic conditions, the transformation primarily involves changes to and eventual loss of the rhamnose ring. acs.org In contrast, aerobic degradation is more extensive, leading to the loss of both the forosamine (B98537) and rhamnose sugars, ultimately forming diketone spinosyn aglycon degradates. acs.org
Hydrolytic Stability Across pH Ranges
The hydrolytic degradation of spinosad is highly dependent on pH. Under neutral and acidic conditions, the compound is notably stable. Studies show that in aqueous solutions with a pH of 5 and 7, spinosad exhibits no significant degradation. umn.eduepa.govherts.ac.uk Consequently, hydrolysis is not considered a major degradation pathway in most natural water bodies, which typically have a pH in this range.
In alkaline environments, however, spinosad undergoes slow hydrolysis. At a pH of 9, the estimated half-life for spinosyn A is approximately 200 days, while for spinosyn D, it is around 259 days. epa.gov Other research has estimated the half-life to be between 100 and 300 days under similar alkaline conditions. fao.org The degradation process at high pH involves the loss of the forosamine sugar and water, leading to the formation of a double bond within the macrolide ring system. epa.govacs.org While abiotic hydrolysis is a viable degradation route under highly basic (and often artificial) conditions, it is significantly less important than other dissipation processes like photolysis in typical environmental settings. acs.orgnih.gov
Table 1: Hydrolytic Stability of Spinosad Components at 25°C
| pH Level | Spinosyn A Half-Life (t½) | Spinosyn D Half-Life (t½) | Stability Assessment |
|---|---|---|---|
| 5 | Stable | Stable | No significant degradation observed. epa.gov |
| 7 | Stable | Stable | No significant degradation observed. epa.gov |
Environmental Dissipation and Persistence Studies
The persistence of spinosad in the environment is influenced by several factors, with sunlight being the most critical element driving its degradation. The compound's half-life varies significantly across different environmental compartments such as water, soil, and plant surfaces.
In aquatic systems exposed to sunlight, spinosad degrades rapidly. Aqueous photolysis studies demonstrate a half-life of less than one day to two days in summer sunlight. umn.eduacs.orgnih.gov Research conducted in Hawaii reported even faster degradation, with half-lives of 1.1 hours in stream water and 2.2 hours in distilled-deionized water under natural sunlight. nih.gov In the absence of light, however, spinosad is very stable in water, with a half-life that can extend from over 30 days to 259 days. researchgate.netorst.edu In such conditions, biotic transformations become the primary, albeit slower, dissipation pathway. acs.orgnih.gov
On soil and leaf surfaces, photolysis also plays a key role. The half-life of spinosad due to soil photolysis is approximately 9 to 10 days. umn.edu On leaf surfaces, the photolytic half-life ranges from 1.6 to 16 days. umn.eduorst.edu
Microbial action is the principal driver of degradation within the soil matrix. Under aerobic soil conditions, spinosad has a half-life of 9 to 17 days. umn.eduepa.govorst.edutandfonline.com The degradation is significantly slower in sterilized soil, confirming that the process is largely mediated by microorganisms. tandfonline.comepa.gov In anaerobic environments, such as submerged sediments or water-logged soils, the degradation process is much slower. The half-life for spinosad under anaerobic aquatic conditions is reported to be between 161 and 250 days. epa.govorst.edu
Field studies have confirmed the rapid dissipation of spinosad under real-world conditions, with terrestrial field dissipation half-lives observed to be as short as 0.3 to 0.5 days. epa.gov
Table 2: Environmental Half-Life of Spinosad in Various Compartments
| Compartment | Condition | Half-Life (t½) | Primary Degradation Route |
|---|---|---|---|
| Water | Aqueous Photolysis (Sunlight) | < 1 - 2 days umn.eduacs.orgnih.gov | Photodegradation |
| Water | No Sunlight | > 30 - 259 days orst.edu | Biotic Degradation |
| Soil Surface | Photolysis | 9 - 10 days umn.edu | Photodegradation |
| Leaf Surface | Photolysis | 1.6 - 16 days umn.eduorst.edu | Photodegradation |
| Soil | Aerobic Metabolism | 9 - 17 days umn.eduorst.edu | Microbial Degradation |
| Sediment | Anaerobic Aquatic Metabolism | 161 - 250 days epa.govorst.edu | Microbial Degradation |
Adsorption and Mobility in Soil Matrices
The movement of spinosad in the environment is significantly limited by its tendency to bind to soil particles. It has a very low potential to leach through the soil profile and is therefore considered unlikely to contaminate groundwater. umn.eduepa.govepa.gov This immobility is attributed to its strong adsorption to soil components, particularly organic matter and clay. epa.govekb.eg
The strength of this binding is quantified by the soil adsorption coefficient (Kads or Koc). Studies have reported Freundlich adsorption coefficients (Kads) for spinosyn A ranging from 5.4 mL/g in loamy sand to 323 mL/g in silt loam soil, indicating a transition from relatively immobile to immobile behavior. epa.gov The major soil metabolite of spinosyn A, spinosyn B, exhibits similar immobility. epa.gov The organic carbon-water (B12546825) partitioning coefficient (Koc) for spinosad has been calculated at 1050 L/kg, further supporting its low mobility potential. ekb.eg
Due to this strong adsorption, spinosad and its residues are typically retained in the upper layers of the soil. orst.edu Field dissipation studies have shown no detectable residues below a depth of 18 to 24 inches, reinforcing the assessment that spinosad poses little threat to groundwater resources. epa.gov
Table 3: Soil Adsorption Coefficients for Spinosyn A
| Soil Type | Organic Matter (%) | Freundlich Adsorption Coefficient (Kads) (mL/g) | Mobility Classification |
|---|---|---|---|
| Cecil Loamy Sand | Not Specified | 5.4 epa.gov | Relatively Immobile |
Metabolic Pathways and Biotransformation of Spinosad in Biological Systems
Metabolism in Target and Non-Target Invertebrates
In insects, the metabolism of spinosad is a key factor in its toxicity and the development of resistance. The primary mechanisms involve detoxification enzymes that modify the spinosad molecule, reducing its insecticidal activity. nih.gov
The detoxification of spinosad in insects is primarily mediated by two major enzyme superfamilies: cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govmdpi.com These enzymes play a critical role in metabolizing a wide range of foreign compounds, including insecticides. mdpi.comnih.gov
Cytochrome P450 Monooxygenases (P450s): P450s are a diverse group of enzymes that catalyze oxidative reactions, a primary step in the detoxification of many insecticides. mdpi.com In the case of spinosad, increased P450 activity has been linked to resistance in several insect species. nih.govresearchgate.net For instance, studies on the housefly, Musca domestica, have shown that certain P450 genes, such as CYP6G4, are constitutively overexpressed in spinosad-resistant strains compared to susceptible ones. nih.govresearchgate.net Furthermore, exposure to spinosad can induce the expression of various P450 genes in susceptible insects, suggesting an adaptive response to the toxicant. nih.gov In the Colorado potato beetle, Leptinotarsa decemlineata, exposure to spinosad led to the differential expression of several P450 genes, including CYP6a23 and CYP12a5 at low doses, and CYP6a13 and CYP6d4 at high doses. nih.gov This highlights the complex and dose-dependent role of P450s in spinosad metabolism.
Glutathione S-Transferases (GSTs): GSTs are another critical family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, making them more water-soluble and easier to excrete. mdpi.comijbs.com While the role of P450s in spinosad resistance is more established, GSTs also contribute to its metabolism. researchgate.net In the Colorado potato beetle, exposure to high doses of spinosad resulted in the modulation of GST expression. nih.gov Similarly, in the cotton leafworm, Spodoptera littoralis, changes in GST activity were observed after treatment with spinosad, indicating its involvement in the detoxification process. mdpi.com The CncC/Maf signaling pathway, a key regulator of detoxification genes, can be activated by insecticide-induced reactive oxygen species, leading to enhanced GST gene expression. mdpi.com
Interactive Table: Detoxification Enzyme Activity in Response to Spinosad
| Insect Species | Enzyme Family | Key Genes/Enzymes | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Musca domestica (Housefly) | Cytochrome P450 | CYP6G4, CYP4G2 | Constitutive overexpression in resistant strains; induction in susceptible strains. | nih.gov, researchgate.net |
| Leptinotarsa decemlineata (Colorado potato beetle) | Cytochrome P450 | CYP6a23, CYP12a5, CYP6a13, CYP6d4 | Differential expression depending on dose. | nih.gov |
| Leptinotarsa decemlineata (Colorado potato beetle) | Glutathione S-Transferase | GST, GST1, GST1-Like | Modulation of expression at high doses. | nih.gov |
| Spodoptera littoralis (Cotton leafworm) | Glutathione S-Transferase | GST | Changes in enzyme activity upon treatment. | mdpi.com |
Metabolism in Vertebrate Systems (e.g., livestock, fish, rats)
In vertebrates, spinosad is generally absorbed and extensively metabolized following oral administration. apvma.gov.auusda.gov The primary routes of elimination are through feces and bile. apvma.gov.au The metabolic pathways in vertebrates involve a series of biochemical reactions aimed at detoxifying and facilitating the excretion of the compound.
Another important metabolic transformation in vertebrates is the hydroxylation of the macrolide ring system of spinosad. apvma.gov.au This reaction introduces hydroxyl (-OH) groups at various positions on the large ring structure. This process increases the water solubility of the molecule, preparing it for further conjugation and excretion. In vivo metabolism in mammals involves hydroxylation at several different positions on the macrolide structure. epa.gov
Following initial modifications like demethylation and hydroxylation (Phase I metabolism), the resulting metabolites of spinosad can undergo conjugation reactions (Phase II metabolism). One of the primary conjugation pathways is the formation of glutathione conjugates. usda.govinchem.org In rats, metabolites of spinosyn A have been identified as glutathione conjugates, both of the parent compound and its O-demethylated form. inchem.org These conjugates are then further processed to form cysteine conjugates, which are ultimately excreted. inchem.org This glutathione conjugation pathway is a major route for the detoxification and elimination of spinosad metabolites in vertebrates. inchem.org
While the fundamental metabolic pathways of spinosad—demethylation, hydroxylation, and conjugation—are generally consistent across different vertebrate species, there can be quantitative differences in the metabolic profiles.
In rats , spinosad is rapidly absorbed and extensively metabolized, with no significant differences observed in the metabolism of spinosyn A and spinosyn D. epa.gov The primary metabolites result from N- and O-demethylation and subsequent glutathione conjugation. usda.govinchem.org
In livestock such as goats, the metabolism is similar, with spinosyns A and D being the main components found in tissues and milk. fao.org The metabolites are formed through demethylation and hydroxylation of the parent compounds. apvma.gov.au
In fish , spinosad is also metabolized, although bioaccumulation of spinosyn A has been observed to be low. epa.gov Studies on Oreochromis niloticus (Nile tilapia) have shown that spinosad can induce oxidative stress, suggesting the involvement of detoxification systems like the glutathione-related antioxidant system. nih.gov
Interactive Table: Comparative Metabolism of Spinosad in Vertebrates
| Species | Key Metabolic Pathways | Primary Metabolites | Primary Excretion Route | Reference(s) |
|---|---|---|---|---|
| Rat | N-demethylation, O-demethylation, Glutathione Conjugation | N-demethylated spinosyns, O-demethylated spinosyns, Glutathione and cysteine conjugates. | Feces, Bile | epa.gov, inchem.org |
| Goat (Livestock) | Demethylation, Hydroxylation | Spinosyn A, Spinosyn D, and their metabolites. | Not specified | apvma.gov.au, fao.org |
| Fish (Oreochromis niloticus) | Implied involvement of glutathione-related antioxidant system. | Not specified | Not specified | nih.gov |
Metabolism in Plant Systems
The metabolic fate of spinosad in plants is a complex process influenced by factors such as the plant species, environmental conditions, and the initial application of the product. The primary routes of transformation involve chemical alterations to the spinosyn A and spinosyn D molecules, the two principal active components of spinosad.
Demethylation and Hydroxylation Processes in Crops
Upon application to crops, spinosad undergoes significant metabolic changes, with demethylation and hydroxylation being key initial steps in its biotransformation. These reactions alter the structure of the parent compounds, leading to the formation of various metabolites.
Demethylation: A primary metabolic pathway for spinosad in plants is demethylation, which involves the removal of methyl groups from the forosamine (B98537) sugar or the rhamnose sugar moieties of the spinosyn molecules. N-demethylation of spinosyn A results in the formation of spinosyn B, while N-demethylation of spinosyn D produces N-demethyl spinosyn D. epa.govepa.gov Another significant metabolite formed through O-demethylation is spinosyn K. epa.gov Studies have identified these metabolites in various crops, including cotton, cabbage, tomatoes, and turnips. epa.govepa.gov For instance, in cabbage, spinosyn B and spinosyn K have been detected as metabolites of spinosyn A. epa.gov
Hydroxylation: Evidence also points to hydroxylation as a metabolic route for spinosad in plants. This process involves the addition of hydroxyl (-OH) groups to the macrolide ring of the spinosyn structure. While more extensively documented in animal metabolism, studies on apple trees have indicated the presence of spinosad metabolites with additional oxygen atoms, consistent with hydroxylation. articlesfactory.com Research on the environmental fate of spinosad has also suggested the formation of mono-, di-, and tetrahydroxylated derivatives of spinosyn A in soil, which indicates that similar enzymatic processes could occur within plant tissues.
The table below summarizes the key demethylation and hydroxylation metabolites of spinosad identified in various crop systems.
| Parent Compound | Metabolic Process | Metabolite | Crops where Detected |
| Spinosyn A | N-demethylation | Spinosyn B | Cotton, Cabbage, Tomatoes, Turnips |
| Spinosyn A | O-demethylation | Spinosyn K | Cabbage, Tomatoes, Turnips |
| Spinosyn D | N-demethylation | N-demethyl spinosyn D | Cotton, Cabbage, Tomatoes, Turnips |
| Spinosyn A/D | Hydroxylation | Hydroxylated derivatives | Apples (indicated) |
Formation of Low Molecular Weight Compounds and Incorporation into Plant Constituents
Following the initial demethylation and hydroxylation reactions, the metabolic pathway of spinosad in plants continues with the breakdown of the larger spinosyn molecules into smaller, lower molecular weight compounds. These smaller molecules can then be utilized by the plant in its natural biochemical pathways.
The degradation of the spinosyn structure can lead to the cleavage of the macrolide ring and the separation of the sugar moieties. This process results in the formation of more polar and often non-extractable residues. These smaller carbon-containing fragments can then enter the general metabolic pool of the plant.
Radiolabeled studies have provided evidence for the incorporation of these spinosad-derived fragments into natural plant constituents. For example, in apple trees, it has been demonstrated that the radiolabel from [14C]spinosad was incorporated into structural carbohydrates. This suggests that the carbon skeleton of the spinosad molecule, after being broken down, is used by the plant to synthesize its own cellular components, such as cellulose (B213188) or other polysaccharides that form the structural framework of the plant. The proposed pathway involves the initial degradation of spinosad into smaller, water-soluble compounds which are then readily assimilated into the plant's metabolic cycles.
Mechanisms of Insecticide Resistance to Spinosad
Metabolic Resistance Mechanisms
Metabolic resistance is another critical pathway through which insects can survive exposure to insecticides. irac-online.org This mechanism involves the enzymatic detoxification of the insecticide, where enzymes within the insect's body break down the toxic compound into less harmful substances before it can reach its target site. irac-online.orgresearchgate.net While target-site insensitivity is a major cause of Spinosad resistance, metabolic detoxification has also been identified as a contributing factor in several pest species. nih.gov
Cytochrome P450 monooxygenases (CYP450s or MFOs) are a large and diverse family of enzymes that play a central role in the metabolism of a wide range of foreign compounds, including insecticides. nih.govnih.gov Enhanced activity or overexpression of specific P450 enzymes can lead to more rapid detoxification of Spinosad, thereby reducing its toxicity. researchgate.net Evidence suggests that P450-mediated metabolism contributes to Spinosad resistance in some species. mdpi.comnih.gov For example, the use of P450 inhibitors, such as piperonyl butoxide (PBO), can increase the toxicity of Spinosad in certain resistant strains, indicating that CYP450 enzymes are actively involved in its detoxification. researchgate.net
However, the role of CYP450s is not universal across all resistant insect populations. Studies on a spinosad-resistant strain of the house fly, Musca domestica, and the cotton leafworm, Spodoptera littoralis, found that the activity of mixed-function oxidases was not significantly different compared to their susceptible counterparts, suggesting a limited or non-existent role for P450s in the resistance of those specific strains. ekb.egoup.com
Besides CYP450s, other enzyme families are also implicated in insecticide detoxification. These include carboxylesterases (CarE) and glutathione (B108866) S-transferases (GSTs). mdpi.comresearchgate.net Some studies have suggested that these enzymes play a role in the detoxification of Spinosad. researchgate.net For instance, research on Bactrocera zonata showed a positive correlation between GST activity and resistance to Spinosad. ekb.eg Similarly, increased GST activity has been noted in Spinosad-resistant Plutella xylostella. researchgate.net
As with CYP450s, the contribution of these enzymes can vary significantly between species and even between different resistant strains of the same species. In a study of a Spinosad-resistant strain of Musca domestica, the activities of both carboxylesterases and glutathione S-transferases were found to be statistically similar to those in the susceptible strain, suggesting these enzymes were not responsible for the observed resistance in that case. oup.com This highlights the complexity of metabolic resistance, where different enzyme systems may be recruited in different evolutionary contexts.
**Table 2: Detoxifying Enzyme Activity in Susceptible vs. Spinosad-Resistant *Musca domestica***
| Enzyme | Lab-Susceptible Strain Activity (mean ± SE) | Spin-SEL Strain Activity (mean ± SE) | Unit | Reference |
|---|---|---|---|---|
| Carboxylesterases | 78.17 ± 3.06 | 79.16 ± 3.31 | nmol/min/mg protein | oup.com |
| Glutathione S-transferases | 86.50 ± 4.59 | 90.33 ± 2.81 | nmol/min/mg protein | oup.com |
| Mixed-function oxidases | 51.58 ± 4.20 | 54.33 ± 4.08 | pmol/min/mg protein | oup.com |
Genetic Basis and Inheritance Patterns of Spinosad Resistance (e.g., monofactorial, recessive, codominant traits)
The way resistance is inherited is crucial for understanding and predicting its evolution in field populations. cuny.edu In many documented cases, Spinosad resistance is inherited as a simple Mendelian trait, controlled by a single gene (monofactorial) and is often recessive. researchgate.netnih.gov For example, genetic analyses of resistant strains of the western flower thrips, Frankliniella occidentalis, and the Mediterranean fruit fly, Ceratitis capitata, have shown that resistance is autosomal (not linked to sex chromosomes) and behaves as an almost completely recessive trait. nih.govnih.gov This recessive nature is consistent with resistance being caused by a loss-of-function mutation at the target site, where heterozygous individuals (carrying one susceptible and one resistant allele) still produce enough functional receptors to be susceptible to the insecticide. nih.gov
However, the pattern of inheritance is not uniform across all insect species. In some populations, the inheritance pattern is more complex. For instance, in a field-selected population of the diamondback moth, Plutella xylostella, resistance to Spinosad was found to be co-dominant. researchgate.net In this case, the level of dominance varied with the dose, appearing incompletely dominant at lower doses and almost recessive at the highest dose. researchgate.net Similarly, resistance in some strains of the house fly, Musca domestica, has been described as incompletely dominant and governed by more than one gene. researchgate.net These variations in inheritance patterns reflect the diverse genetic solutions that insects can evolve to overcome the selective pressure of insecticides.
Table 3: Inheritance Patterns of Spinosad Resistance in Various Insect Species
| Insect Species | Inheritance Pattern | Genetic Basis | Reference |
|---|---|---|---|
| Frankliniella occidentalis | Almost completely recessive | Monofactorial, autosomal | nih.gov |
| Plutella xylostella | Co-dominant | Monofactorial | researchgate.net |
| Musca domestica | Incompletely dominant | Autosomal, polygenic | researchgate.net |
| Ceratitis capitata | Completely recessive | Autosomal | nih.gov |
Strategies for Resistance Management and Monitoring in Pest Populations
Effective insecticide resistance management (IRM) is crucial for preserving the long-term efficacy of valuable compounds like spinosad. croplife.org.au Strategies aim to minimize the selection pressure for resistance within a pest population. croplife.org.au This involves a combination of monitoring techniques to detect resistance early and proactive management tactics to delay its development. nih.gov
Monitoring Pest Populations: Monitoring is the foundation of any IRM program, allowing for the early detection of shifts in susceptibility before control failures occur in the field. nih.gov
Bioassays: Standardized laboratory tests are used to determine the susceptibility of field-collected pest populations. nih.gov Methods include topical applications, feeding assays, or foliage-dipping techniques. nih.govscielo.org.co By comparing the lethal concentration (e.g., LC₅₀) of a field population to that of a known susceptible laboratory strain, a resistance ratio (RR) can be calculated to quantify the level of resistance. nih.govmdpi.com
Diagnostic Doses: Once baseline susceptibility data is established, a diagnostic dose can be determined. scielo.org.co This is a specific insecticide concentration that is expected to kill all susceptible individuals. Applying this dose to field samples provides a rapid method for detecting resistant individuals in a population. scielo.org.co
Molecular and Biochemical Monitoring: For some species, such as the Mediterranean fruit fly (Ceratitis capitata), molecular tools are available. nih.gov An F1 screen assay, followed by molecular analysis, can detect specific resistance-conferring gene mutations (e.g., in the nAChR α6 subunit) in the population at a very low frequency. nih.gov Biochemical assays can also be used to investigate metabolic resistance by measuring the activity of detoxification enzymes like glutathione-S-transferases (GST), cytochrome P-450s, and carboxylesterases (CarE) in resistant versus susceptible insects. mdpi.comresearchgate.net
Resistance Management Strategies: The primary goal of these strategies is to reduce the selection pressure exerted by the insecticide.
Rotation of Modes of Action (MoA): This is the most widely recommended strategy. croplife.org.aunih.gov Insecticides are categorized into groups based on their MoA. To manage resistance, users should rotate applications of spinosad (Group 5) with insecticides from different MoA groups. croplife.org.au For example, a management program might rotate between spinosyns, pyrethroids, and neonicotinoids. controlsolutionsinc.com This approach prevents successive generations of a pest from being exposed to the same selection pressure. nih.gov
Use of Mixtures and Combinations: Applying spinosad in a mixture with another insecticide that has a different mode of action can delay resistance. cpm-magazine.co.uk A study on Culex quinquefasciatus found that selecting the population with a combination of spinosad and Bacillus thuringiensis subsp. israelensis (B.t.i.) effectively negated the development of resistance to spinosad, whereas selection with spinosad alone led to high levels of resistance. nih.gov
Adherence to Label Recommendations: Using insecticides at the full recommended rates is critical. croplife.org.au Under-dosing can allow individuals with low to moderate resistance to survive and reproduce, accelerating the selection for resistance. cpm-magazine.co.uk
Integrated Pest Management (IPM): IRM should be part of a broader IPM program. mdpi.com This includes using non-chemical control methods, such as biological control agents, to reduce reliance on insecticides and manage pest populations in a more sustainable manner. researchgate.net
The table below outlines key strategies for the management and monitoring of spinosad resistance.
Table 2: Summary of Spinosad Resistance Management and Monitoring Strategies
| Strategy Category | Specific Tactic | Description |
|---|---|---|
| Monitoring | Bioassays | Establish baseline susceptibility (LC₅₀) and calculate Resistance Ratios (RR) by comparing field and lab populations. nih.govmdpi.com |
| Monitoring | Diagnostic Doses | Use a pre-determined dose to rapidly screen for resistant individuals in field populations. scielo.org.co |
| Monitoring | Molecular Screening | Detect specific resistance-conferring gene mutations before they become widespread in a population. nih.gov |
| Monitoring | Biochemical Assays | Measure the activity of detoxification enzymes (e.g., GST, P-450) to identify metabolic resistance mechanisms. mdpi.comresearchgate.net |
| Management | Rotation of MoA | Alternate spinosad (Group 5) applications with insecticides from different MoA groups (e.g., pyrethroids, neonicotinoids). controlsolutionsinc.comcroplife.org.aunih.gov |
| Management | Use of Mixtures | Combine spinosad with a suitable partner with a different MoA, such as B.t.i., to delay resistance development. cpm-magazine.co.uknih.gov |
| Management | Follow Label Rates | Apply products at the full recommended rate to avoid selecting for partially resistant individuals. croplife.org.au |
Ecotoxicological Investigations of Spinosad in Non Target Organisms
Impact on Beneficial Arthropods (e.g., predatory mites, parasitoids, honeybees)
Spinosad's effects on beneficial arthropods, crucial for ecosystem balance and pest control, have been a primary focus of research. While it exhibits a high degree of efficacy against certain pests, its impact on non-target insects varies. umn.edunih.gov
Initial laboratory studies indicated that spinosad is intrinsically toxic to pollinators like honeybees (Apis mellifera). nih.gov However, the risk is significantly reduced once the spray has dried on foliage, typically within three hours. nih.gov Field and semi-field studies have demonstrated that dried residues of spinosad are not acutely toxic to honeybees. nih.govnih.gov These studies have shown low risk to adult honeybees and minimal to no effect on hive activity and brood development when used according to typical application methods. nih.gov Conversely, some reports indicate that high concentrations of spinosad can be responsible for honey bee poisoning and death. tandfonline.com One study found significant concentrations of spinosad in poisoned bees (2.6 mg/kg) and residual levels in the honeycomb (0.095 mg/kg). tandfonline.com
Spinosad demonstrates a degree of selectivity, with low activity against many predatory insects such as beetles, lacewings, and predatory mites. umn.eduepa.gov Field observations in cotton fields treated with spinosad showed no adverse effects on populations of minute pirate bugs, assassin bugs, ladybird beetles, predatory mites, fire ants, big-headed bugs, damsel bugs, green lacewings, and spiders. epa.gov However, some studies have reported toxicity to certain parasitic Hymenoptera. epa.govnih.gov The short persistence of spinosad in the environment means that any negative effects on these parasitoid populations are often short-lived and followed by a rapid recovery. nih.gov The acute lethal and multiple sublethal effects of spinosad have been identified in almost all arthropod groups studied. nih.gov
Table 1: Toxicity of Spinosad to Select Beneficial Arthropods
| Species | Type | Exposure Route | Toxicity Value (LD50) | Reference |
|---|---|---|---|---|
| Apis mellifera (Honeybee) | Pollinator | Oral | 0.057 µg/bee | core.ac.uk |
| Apis mellifera (Honeybee) | Pollinator | Contact | 0.0036 µg/bee | core.ac.uk |
| Predatory Mites | Predator | - | Low Risk | nih.gov |
| Parasitic Hymenoptera | Parasitoid | - | Toxic | epa.govnih.gov |
| Trichogrammatid wasps | Parasitoid | - | Not Affected | epa.gov |
| Minute pirate bugs | Predator | - | Not Affected | epa.gov |
| Ladybird beetles | Predator | - | Not Affected | epa.gov |
| Green lacewings | Predator | - | Not Affected | epa.gov |
Aquatic Ecotoxicology Studies
The potential for spinosad to enter aquatic environments through runoff or spray drift has led to extensive research on its effects on aquatic life.
Spinosad is generally considered slightly to moderately toxic to most aquatic invertebrates. epa.gov Studies on the cladoceran Daphnia pulex revealed that exposure to spinosad resulted in a concentration-dependent decrease in survival, birth rate, and reproduction. usda.gov Population extinction was observed after eight days of exposure to concentrations greater than 10 µg/L. usda.gov For Daphnia magna, the 48-hour median effective concentration (EC50) for immobility was found to be 4.1 µg/L. nih.gov
Research on the non-biting midge Chironomus riparius indicated that chronic exposure to spinosad compromised growth and emergence. nih.gov Sublethal effects were also observed, with the electron transport system activity being the most sensitive biomarker for spinosad exposure. nih.govresearchgate.net
However, spinosad is very highly toxic to some marine species, such as the eastern oyster, with a median lethal concentration of 0.295 mg/L. epa.gov
Table 2: Acute Toxicity of Spinosad to Aquatic Invertebrates
| Species | 48-hour LC50/EC50 | 96-hour LC50 | Reference |
|---|---|---|---|
| Daphnia magna | 14 ppm | - | epa.gov |
| Daphnia pulex | - | - | usda.gov |
| Grass Shrimp | - | >9.76 ppm | epa.gov |
| Eastern Oyster | - | 0.3 ppm | epa.gov |
| Chironomus riparius | - | - | nih.gov |
Spinosad is categorized as practically non-toxic to moderately toxic to fish, with toxicity varying by species. orst.edu The 96-hour median lethal concentration (LC50) has been determined for several fish species, including rainbow trout (30 mg/L), bluegill sunfish (5.94 ppm), and carp (B13450389) (5 mg/L). epa.govepa.gov A 21-day median lethal concentration for rainbow trout was determined to be 4.8 mg/L. epa.gov
Studies on aquatic plants have shown that spinosad is unlikely to have a significant impact at typical environmental concentrations.
Table 3: Acute Toxicity of Spinosad to Fish
| Species | 96-hour LC50 | Reference |
|---|---|---|
| Rainbow trout (Oncorhynchus mykiss) | 30 ppm | epa.gov |
| Bluegill sunfish (Lepomis macrochirus) | 5.94 ppm | epa.gov |
| Carp (Cyprinus carpio) | 5 mg/L | epa.gov |
| Sheepshead minnow (Cyprinodon variegatus) | 7.9 ppm | epa.gov |
Exposure to spinosad can induce a range of biochemical responses in aquatic organisms. In zebrafish (Danio rerio), both acute and chronic exposure to spinosad induced significant effects on antioxidant defense, indicating oxidative stress. nih.gov It also disrupted energy pathways and exhibited neurotoxic effects. nih.gov
In the midge Chironomus riparius, short-term exposure led to biochemical alterations that may be linked to the toxicological targets of the insecticide. nih.gov The electron transport system activity was identified as the most sensitive biomarker, suggesting an increased energy demand for detoxification and defense mechanisms. nih.govresearchgate.net Changes in lactate (B86563) dehydrogenase and glutathione (B108866) peroxidase activities were also observed, with some evidence of oxidative damage. nih.govresearchgate.net
Terrestrial Ecotoxicology Studies (e.g., birds, mammals)
Spinosad generally exhibits low toxicity to terrestrial vertebrates. researchgate.net It is considered practically non-toxic to slightly toxic to birds, based on studies with bobwhite quail and mallard ducks. orst.edu The acute oral median lethal dose (LD50) in rats is greater than 5,000 mg/kg, and the acute dermal LD50 is greater than 2,800 mg/kg, indicating very low acute toxicity to mammals. epa.gov Chronic toxicology studies in mammals have not shown spinosad to be carcinogenic, teratogenic, mutagenic, or neurotoxic. umn.eduresearchgate.net
Sublethal Effects on Non-Target Organisms (e.g., physiological and biochemical parameters)
Beyond direct mortality, spinosad can have sublethal effects on non-target organisms, impacting their physiology and biochemistry. In the vinegar fly Drosophila, chronic exposure to very low concentrations of spinosad led to neurodegeneration, vision loss, and behavioral changes. bcm.edu These effects were associated with lysosomal dysfunction and mitochondrial impairment. nih.gov
In the aquatic invertebrate Daphnia pulex, sublethal concentrations of spinosad led to a decline in birth rate and reproduction. usda.gov For the midge Chironomus riparius, sublethal exposure compromised growth and emergence rates. nih.gov Biochemical responses included alterations in enzymes related to oxidative stress and energy metabolism. nih.govresearchgate.net In the earthworm Eisenia fetida, exposure to spinosad disrupted pro-oxidant performance and energy metabolism pathways. nih.gov
Sublethal effects have also been documented in beneficial insects. For instance, while not causing immediate death, exposure to spinosad can affect the reproductive parameters of some parasitoid wasps. researchgate.net
Advanced Research Directions and Emerging Applications
Development of Novel Spinosyn Analogs (Spinosoids) with Enhanced Activity
The development of novel spinosyn analogs, or spinosoids, represents a key frontier in insecticide research. This involves the chemical modification of natural spinosyns or the creation of entirely synthetic mimics to enhance insecticidal properties. nih.govicm.edu.pl
Research Findings: Scientists have explored modifications to the core structure of spinosyns A and D, which are the primary components of spinosad. icm.edu.pl Research has shown that alterations to the rhamnose sugar moiety of the spinosyn molecule can significantly impact potency. For instance, the synthesis of 2'-desmethoxy analogs resulted in compounds with greater insecticidal activity against the tobacco budworm (Heliothis virescens) than the parent spinosyns A and D. nih.gov This suggests that reducing polarity in this part of the molecule can enhance efficacy. nih.gov
Furthermore, researchers have successfully designed simplified synthetic mimics that replace the complex spinosyn tetracycle with a tri-aryl ring system. nih.gov These synthetic analogs have demonstrated high efficacy, comparable to the semi-synthetic spinosoid, spinetoram, and possess improved photostability, a crucial attribute for field performance. iu.edu Testing these synthetic mimics against spinosad-resistant strains of Drosophila melanogaster confirmed that they likely share the same mode of action, targeting the nicotinic acetylcholine (B1216132) receptor (nAChR). iu.edu
Table 1: Comparison of Spinosyn Analogs
| Compound/Analog | Modification Type | Key Finding | Source |
|---|---|---|---|
| Spinosyns A & D | Natural Fermentation Product | Parent compounds for spinosad. | icm.edu.pl |
| 2'-desmethoxy analogs | Semi-synthetic | Greater potency against H. virescens than parent compounds. | nih.gov |
| Spinetoram | Semi-synthetic | A semi-synthetic derivative with improved efficacy and an expanded spectrum of activity. | iu.edu |
| Tri-aryl Ring Mimics | Fully Synthetic | Replaces complex tetracycle; exhibits high efficacy and photostability. | nih.goviu.edu |
Formulation Innovations for Optimized Delivery and Environmental Stability
To maximize the effectiveness of spinosad and minimize its environmental impact, significant research has been directed toward innovative formulation technologies. A primary focus has been on microencapsulation to protect the active ingredient from rapid degradation and to achieve controlled release. nih.govresearchgate.net
Research Findings: Microencapsulation of spinosad using biodegradable polymers like poly-lactic acid (PLA) and chitosan (B1678972) has shown considerable promise. nih.govnih.gov One study demonstrated that encapsulating spinosad and emamectin (B195283) benzoate (B1203000) in PLA microspheres significantly reduced degradation from sunlight. nih.gov The half-life of unformulated ("naked") spinosad under photolysis was 7.92 days, whereas the encapsulated form had a half-life of 19.88 days. This encapsulation also provides a prolonged, steady release of the insecticide. nih.gov
Another approach involves using chitosan as a carrier. A spinosad/chitosan controlled-release suspension (SCCS) demonstrated both quick-acting performance and long-term efficacy (over 20 days) against the diamondback moth (Plutella xylostella). nih.govacs.org Interestingly, this formulation also resulted in a shorter half-life in soil (2.1 days) compared to unformulated spinosad (3.1 days), indicating a reduced risk of environmental accumulation. nih.govacs.org More advanced systems utilize aminated mesoporous silica (B1680970) nanoparticles (MSNs) coated with PLA to create a "smart delivery" system that responds to the specific pH of an insect's gut, ensuring targeted release. researchgate.netnih.gov
Table 2: Spinosad Formulation Technologies
| Formulation Method | Carrier Material(s) | Key Advantages | Source(s) |
|---|---|---|---|
| Microencapsulation | Poly-lactic acid (PLA) | Prolonged release, significantly improved photostability (half-life increased from 7.9 to 19.9 days). | nih.govresearchgate.net |
| Controlled-Release Suspension | Chitosan | Enhanced quick-acting and long-term efficacy (>20 days), faster dissipation in soil. | nih.govacs.org |
| Nano-response System | Mesoporous Silica Nanoparticles (MSNs), PLA | High loading capacity, improved photostability, smart release in insect gut, reduced toxicity to non-target organisms. | researchgate.netnih.gov |
Integration of Spinosad into Integrated Pest Management (IPM) Programs
Spinosad is widely regarded as an excellent tool for Integrated Pest Management (IPM) programs due to its high efficacy against target pests and its selectivity, which helps preserve populations of many beneficial arthropods. researchgate.netnih.govresearchgate.net
Research Findings: The compatibility of spinosad with natural enemies is a cornerstone of its role in IPM. tandfonline.com Extensive research has shown that when used as directed, spinosad poses a low risk to predatory mites and many beneficial insects, such as lady beetles and lacewings. nih.govuconn.edu A comprehensive review classified spinosad's impact on natural enemies using the International Organisation for Biological Control (IOBC) scale. It found that 79% of field studies on predators resulted in a "harmless" classification (Class 1). tandfonline.commq.edu.au However, hymenopteran parasitoids can be more susceptible. tandfonline.commq.edu.au The relatively short environmental persistence of spinosad is a key advantage; its residues degrade quickly, allowing beneficial populations to recover rapidly after an application. nih.govtandfonline.com This selectivity allows spinosad to be used to control major pests like the Colorado potato beetle, various caterpillar species, and thrips, while the natural enemies that control secondary pests like aphids can survive. uconn.edu IPM strategies recommend using spinosad only when pest populations reach economic thresholds and rotating it with other insecticide classes to manage resistance. epa.gov
Table 3: Compatibility of Spinosad with Beneficial Organisms in IPM Programs
| Organism Type | General Compatibility | Key Findings | Source(s) |
|---|---|---|---|
| Predatory Mites | High | Low risk to populations in field use. | nih.gov |
| Predatory Beetles (e.g., Lady Beetles) | High | Generally spared, allowing them to continue controlling secondary pests. | uconn.edu |
| Lacewings | High | Exhibits a wide margin of safety. | umn.edu |
| Hymenopteran Parasitoids | Moderate to Low | Can be toxic upon direct contact, but populations recover quickly due to short residue persistence. | nih.govtandfonline.commq.edu.au |
Molecular Diagnostics for Spinosad Resistance Detection
The emergence of insect resistance is a significant threat to the long-term viability of any insecticide. The primary mechanism of resistance to spinosad involves alterations in the target site, the α6 subunit of the nicotinic acetylcholine receptor (nAChR). nih.gov Molecular diagnostics provide crucial tools for the early detection and monitoring of resistance-conferring genes in pest populations. mdpi.comnumberanalytics.com
Research Findings: Research has identified specific point mutations and other alterations in the nAChR α6 subunit gene that lead to high levels of spinosad resistance. nih.gov For example, in the Mediterranean fruit fly, Ceratitis capitata, researchers identified truncated isoforms of the Ccα6 protein (Q68* and K352*) in resistant individuals. researchgate.netnih.gov This knowledge enabled the development of molecular markers to detect these resistance alleles in field populations using methods like an F1 screen assay combined with molecular characterization. nih.gov
Modern molecular techniques, such as Polymerase Chain Reaction (PCR)-based methods and third-generation nanopore sequencing, offer rapid and sensitive detection of resistance. mdpi.com These tools allow for real-time monitoring of resistance allele frequencies in the field. This early warning system is a key component of an effective Insecticide Resistance Management (IRM) strategy, enabling timely adjustments, such as rotating to insecticides with different modes of action, before widespread control failures occur. nih.govmdpi.com
Table 4: Molecular Diagnostics for Spinosad Resistance
| Pest Species | Target Gene | Resistance Mechanism | Diagnostic Method | Source(s) |
|---|---|---|---|---|
| Drosophila melanogaster (Fruit Fly) | Dα6 nAChR subunit | Deletion of the subunit. | Gene sequencing. | researchgate.net |
| Ceratitis capitata (Medfly) | Ccα6 nAChR subunit | Point mutations leading to truncated proteins (e.g., Q68*). | F1 screen assay, molecular characterization, PCR-based markers. | researchgate.netnih.gov |
| Musca domestica (House Fly) | Mdα6 nAChR subunit, Cytochrome P450s | Target-site insensitivity and metabolic resistance. | Gene expression analysis (RNA-Seq), cloning and sequencing. | jst.go.jpnih.gov |
Ecological Risk Assessment Methodologies for Spinosad
Ecological Risk Assessments (ERAs) for spinosad are conducted to evaluate potential risks to non-target organisms and ecosystems. These assessments follow a structured, tiered framework established by regulatory agencies like the U.S. Environmental Protection Agency (EPA). nih.govresearchgate.net
Research Findings: The ERA process for spinosad begins with a conservative Tier I screening. nih.gov This involves calculating a Risk Quotient (RQ), which is the ratio of the Estimated Environmental Concentration (EEC) to a measure of ecotoxicity (e.g., LC50). epa.gov For spinosad, Tier I assessments indicate that its use does not exceed the levels of concern for mammals, birds, or for acute risk to aquatic organisms. nih.govresearchgate.net However, these conservative screening methods sometimes predict a chronic risk to certain aquatic species. nih.gov
This triggers a higher-level assessment (Tier II), which uses more realistic and less conservative models to predict environmental concentrations. nih.gov Tier II assessments, which incorporate mechanistic environmental fate and transport models, have shown that chronic risk to these aquatic species is not predicted under actual use conditions. nih.gov Key to these assessments is spinosad's environmental fate; it degrades rapidly in the environment, primarily through soil photolysis (half-life of 9-10 days) and aqueous photolysis (half-life of less than 1 day). umn.edu This rapid dissipation, combined with low potential for leaching, minimizes its long-term environmental exposure and risk. umn.eduepa.gov
Table 5: Tiered Ecological Risk Assessment Framework for Spinosad
| Assessment Tier | Methodology | Parameters Considered | Typical Finding for Spinosad | Source(s) |
|---|---|---|---|---|
| Tier I (Screening Level) | Conservative models to calculate Risk Quotients (RQ). | Peak Estimated Environmental Concentrations (EECs), acute and chronic toxicity endpoints (LC50, NOAEC). | No acute risk to aquatic life, mammals, or birds. May trigger concern for chronic aquatic risk. | nih.govresearchgate.netepa.gov |
| Tier II (Refined Assessment) | Mechanistic models (e.g., PRZM/EXAMS) for more realistic exposure prediction. | Time-weighted average EECs, environmental fate data (e.g., photolysis, metabolism). | Chronic risk to aquatic organisms is not predicted under actual use conditions. | nih.govepa.gov |
Q & A
Basic Research Questions
Q. How should Spinosad 10 µg/mL in Acetonitrile be prepared and stored to ensure stability in laboratory settings?
- Methodological Answer :
- Preparation : Prepare the standard solution gravimetrically using high-purity Spinosad (≥99%) and HPLC-grade Acetonitrile. Ensure calibration against certified reference materials (CRMs) for accuracy. Vortex thoroughly for homogeneity .
- Storage : Store at +4°C in amber glass vials to minimize photodegradation and solvent evaporation. Stability studies indicate no significant degradation for up to 24 months under these conditions .
- Critical Parameters : Monitor solvent evaporation via periodic mass checks. Validate stability using LC-MS/MS to detect degradation products (e.g., spinosyn derivatives).
Q. What analytical techniques are most suitable for quantifying Spinosad in Acetonitrile at 10 µg/mL concentrations?
- Methodological Answer :
- HPLC-UV : Use a C18 column with a mobile phase of 50 mM potassium dihydrogen phosphate buffer (pH 4.5) and Acetonitrile (94:6 v/v) at 1.5 mL/min. UV detection at 205 nm provides a linear range of 4–80 µg/mL (R² > 0.999) and a limit of detection (LOD) of 2 µg/mL .
- LC-MS/MS : Employ electrospray ionization (ESI+) with MRM transitions (m/z 732 → 142 for spinosyn A; m/z 746 → 142 for spinosyn D) for enhanced specificity in complex matrices .
Advanced Research Questions
Q. How can co-elution issues be resolved when analyzing Spinosad in multi-component pesticide mixtures (e.g., environmental samples)?
- Methodological Answer :
- Chromatographic Optimization : Use a gradient elution program starting with 10% Acetonitrile and increasing to 90% over 20 minutes. This separates Spinosad from structurally similar compounds like abamectin and tebuconazole .
- Column Selection : Substitute C18 with a pentafluorophenyl (PFP) column to improve resolution of non-polar interferents. Validate separation efficiency via spike-recovery tests in matrix-matched standards .
Q. What strategies ensure method validation compliance for Spinosad quantification in regulatory frameworks (e.g., DIN 38407)?
- Methodological Answer :
- Linearity and Accuracy : Perform a 5-point calibration curve (2–100 µg/mL) with ≤5% RSD for triplicate injections. Include internal standards (e.g., spinosyn D-d3) to correct for matrix effects .
- Precision : Assess intra-day (n=6) and inter-day (n=3) variability, targeting ≤7.5% CV for retention time and peak area .
- Robustness : Test variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) to establish method tolerance .
Q. How does Acetonitrile solvent purity impact Spinosad stability and analytical reproducibility?
- Methodological Answer :
- Solvent Selection : Use ≥99.9% pure Acetonitrile (HPLC-grade) with UV absorbance <0.05 AU at 200–400 nm to avoid baseline noise. Lower-grade solvents may introduce contaminants that accelerate Spinosad degradation .
- Stability Testing : Conduct accelerated degradation studies at 25°C and 40°C. Monitor spinosyn A/D ratios via LC-MS/MS; a >10% decrease indicates solvent-induced instability .
Data Contradiction Analysis
Q. How to address discrepancies in reported Spinosad recovery rates (e.g., 70% vs. 95%) across studies?
- Methodological Answer :
- Matrix Effects : Compare recovery in solvent-only vs. matrix-matched standards (e.g., soil extracts). Use QuEChERS cleanup for environmental samples to reduce lipid interference .
- Ion Suppression : For LC-MS/MS, inject post-column infusion of Spinosad to identify ion suppression zones. Adjust extraction protocols (e.g., SPE vs. liquid-liquid partitioning) to mitigate .
- Case Study : A 2023 study reported 95% recovery using acetonitrile:water (80:20 v/v) extraction, versus 70% with pure Acetonitrile, highlighting matrix complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
